1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene
Overview
Description
1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoroethyl group attached to a benzene ring, with a butenyloxy substituent.
Preparation Methods
The synthesis of 1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene typically involves several steps. One common method includes the reaction of a trifluoroethyl benzene derivative with a butenyloxy group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced on a commercial scale .
Chemical Reactions Analysis
1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the butenyloxy or trifluoroethyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.
Medicine: Its unique properties make it a candidate for pharmaceutical research, where it is investigated for potential therapeutic uses.
Industry: The compound is utilized in the production of advanced materials and catalysts, contributing to innovations in various industrial processes
Mechanism of Action
The mechanism by which 1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Trifluoroethyl benzene derivatives: These compounds share the trifluoroethyl group but may have different substituents on the benzene ring, affecting their reactivity and uses.
Butenyloxy benzene derivatives: These compounds have the butenyloxy group attached to the benzene ring, with variations in other substituents
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
(1-but-3-enoxy-2,2,2-trifluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-2-3-9-16-11(12(13,14)15)10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAHLPZJDZYXNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC(C1=CC=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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